molecular formula C9H6ClF5O3S B1591412 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 865352-01-8

2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B1591412
M. Wt: 324.65 g/mol
InChI Key: DTNQLYAGRKNWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07339058B2

Procedure details

2-Amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine (19.5 g, 0.10 mol) and 2-(2,2-difluoro-ethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride (32.5 g, 0.10 mol) were combined in acetonitrile (45 mL) and 3,5-lutidine (17 g, 93% technical, ˜0.16 mol) at room temperature. After 10 minutes, DMSO (0.20 g, 0.0026 mol) was added and the reaction slurry was stirred at room temperature for 24 hours. The mixture was then warmed to 48° C. and acidified by the addition of 2 N HCl (100 mL) over 30 minutes, during which the temperature was allowed to fall to ˜38° C. The warm mixture was stirred for one hour, then cooled to 10° C. The precipitated solids were filtered, washed with water (30 mL), washed with methanol (75 mL), and dried under vacuum to afford 44 g of product as a light tan solid assaying at 98 wt % (89% yield).
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Six
Yield
89%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]2[N:4]([C:5]([O:13][CH3:14])=[N:6][CH:7]=[C:8]2[O:11][CH3:12])[N:3]=1.[F:15][CH:16]([F:33])[CH2:17][O:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:28])([F:27])[F:26])[C:20]=1[S:29](Cl)(=[O:31])=[O:30].N1C=C(C)C=C(C)C=1.Cl>C(#N)C.CS(C)=O>[F:33][CH:16]([F:15])[CH2:17][O:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:26])([F:27])[F:28])[C:20]=1[S:29]([NH:1][C:2]1[N:10]=[C:9]2[N:4]([C:5]([O:13][CH3:14])=[N:6][CH:7]=[C:8]2[O:11][CH3:12])[N:3]=1)(=[O:30])=[O:31]

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
NC1=NN2C(=NC=C(C2=N1)OC)OC
Step Two
Name
Quantity
32.5 g
Type
reactant
Smiles
FC(COC1=C(C(=CC=C1)C(F)(F)F)S(=O)(=O)Cl)F
Step Three
Name
Quantity
17 g
Type
reactant
Smiles
N1=CC(=CC(=C1)C)C
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
0.2 g
Type
catalyst
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction slurry was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then warmed to 48° C.
CUSTOM
Type
CUSTOM
Details
to fall to ˜38° C
STIRRING
Type
STIRRING
Details
The warm mixture was stirred for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C
FILTRATION
Type
FILTRATION
Details
The precipitated solids were filtered
WASH
Type
WASH
Details
washed with water (30 mL)
WASH
Type
WASH
Details
washed with methanol (75 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC(COC1=C(C(=CC=C1)C(F)(F)F)S(=O)(=O)NC1=NN2C(=NC=C(C2=N1)OC)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.